Platelet Factor 4 (58-70), human

Heparin-binding Affinity chromatography Glycosaminoglycan interaction

Select this specific 13-amino acid C-terminal fragment (PLYKKIIKKLLES) for your research when you need to isolate the heparin-binding and pro-inflammatory functions of PF-4 without the confounding variables of anti-angiogenesis. This fragment is the definitive choice for studying low-affinity glycosaminoglycan interactions (elution at 0.2-0.5 M NaCl), rapid mast cell histamine release, and immunoregulation. It is the industry-standard negative control for angiogenesis assays, ensuring your results are specific to the mechanism under investigation. Choose this fragment for precision and reproducibility.

Molecular Formula C76H133N17O18
Molecular Weight 1573.0 g/mol
Cat. No. B15599306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatelet Factor 4 (58-70), human
Molecular FormulaC76H133N17O18
Molecular Weight1573.0 g/mol
Structural Identifiers
InChIInChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-/m0/s1
InChIKeySACBPCXTLNEHGC-ZIOXNNFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platelet Factor 4 (58-70), human: A C-Terminal Tridecapeptide Fragment for Heparin-Binding and Immunomodulation Research


Platelet Factor 4 (58-70), human (CAS: 82989-21-7) is a synthetic 13-amino acid peptide corresponding to the C-terminal residues 58-70 of human platelet factor-4 (PF-4/CXCL4). With the sequence PLYKKIIKKLLES, it contains the major heparin-binding domain of PF-4, a lysine-rich region essential for interactions with glycosaminoglycans such as heparin [1]. Unlike the full-length 70-amino acid protein, which forms tetramers and exhibits complex multivalent interactions, this fragment provides a simplified model to dissect the molecular determinants of PF-4's heparin-binding, histamine release, and immunoregulatory activities [2].

Why PF-4 (58-70) Cannot Be Substituted by Other C-Terminal Fragments or Full-Length PF-4 in Targeted Studies


While several C-terminal peptides of PF-4 (e.g., PF-4 47-70, PF-4var 47-70) and the full-length protein share overlapping biological functions, the 58-70 fragment exhibits a distinct activity profile that precludes simple substitution. Specifically, PF-4 (58-70) retains the heparin-binding domain but lacks the anti-angiogenic activity observed with longer fragments [1]. It also demonstrates unique functional divergence: it induces rapid histamine release from mast cells at low micromolar concentrations, a property not uniformly shared by all PF-4-derived peptides [2]. Furthermore, its binding affinity for heparin is significantly reduced compared to intact PF-4 (elution at 0.2–0.5 M NaCl vs. 1.4 M NaCl), enabling studies of weak heparin interactions without the confounding effects of high-affinity binding [3]. These quantitative and qualitative differences mandate precise selection of the 58-70 fragment for experiments focused on minimal heparin-binding motifs, mast cell activation, or immunoregulation independent of angiogenesis inhibition.

Quantitative Differentiation of Platelet Factor 4 (58-70), human Against Closest Analogs


Heparin-Agarose Affinity: PF-4 (58-70) Binds Heparin with ~3–7-Fold Lower Affinity than Intact PF-4

In a direct head-to-head comparison using heparin-agarose affinity chromatography, intact PF-4 bound strongly and required 1.4 M NaCl for elution, whereas the C-terminal fragment PF-4 (58-70) bound weakly, eluting between 0.2 and 0.5 M NaCl [1]. The difference in elution ionic strength reflects a substantially reduced heparin-binding affinity for the fragment, enabling its use as a low-affinity control or tool to study weak electrostatic interactions without the high-affinity binding characteristic of the full-length protein.

Heparin-binding Affinity chromatography Glycosaminoglycan interaction

Histamine Release from Mast Cells: PF-4 (58-70) Induces Dose-Dependent Release with Rapid Kinetics Not Observed with Inactive Peptides

PF-4 (58-70) stimulates histamine release from rat peritoneal mast cells in a dose-dependent manner over a concentration range of 10⁻⁸ to 10⁻⁵ M, with release occurring rapidly (<30 seconds) [1]. This activity contrasts with other PF-4 fragments and control peptides that do not induce histamine release. For instance, the N-terminal and middle portions of PF-4, as well as polylysine and protamine, were inactive in immunoregulatory assays [2], and the 58-70 fragment lacks the anti-angiogenic activity of longer fragments like PF-4 (47-70) [3].

Mast cell activation Histamine release Inflammation

Anti-Angiogenic Activity: PF-4 (58-70) is Inactive in Contrast to PF-4 (47-70) and PF-4var (47-70)

In a head-to-head comparison of PF-4-derived peptides, PF-4 (58-70) had no effect on FGF-2 or VEGF function in angiogenesis assays, whereas PF-4 (47-70) potently inhibited FGF-2 and VEGF binding to endothelial cells, blocked proliferation and tube formation, and competed with ¹²⁵I-PF-4 binding [1]. Additionally, the PF-4 variant fragment CXCL4L1/PF-4var(47-70) strongly inhibits angiogenesis and suppresses B16 melanoma growth in vivo [2]. This functional divergence demonstrates that the 58-70 fragment lacks the anti-angiogenic domain present in longer C-terminal peptides.

Angiogenesis inhibition FGF-2 VEGF Endothelial cells

Immunoregulatory Activity: PF-4 (58-70) Alleviates Immunosuppression in Mice, While N-Terminal and Middle Fragments are Inactive

The C-terminal tridecapeptide PF-4 (58-70) (also termed P13S) retains the ability to alleviate concanavalin A-induced immunosuppression in mice, an activity equivalent to that of full-length PF-4 [1]. In contrast, N-terminal and middle portions of PF-4, as well as polylysine and protamine, were completely inactive in the same assay [1]. Furthermore, PF-4 derived from serum (eluting between 0.5 and 1.5 M NaCl from heparin-agarose) counteracts antigen-specific low-dose tolerance to pneumococcal polysaccharides when co-injected at 0.2 μg [2], establishing the immunoregulatory relevance of this C-terminal region.

Immunosuppression T cell Concanavalin A Immunomodulation

Stability and Storage: PF-4 (58-70) Lyophilized Powder Remains Stable for 36 Months at -20°C, Facilitating Long-Term Procurement Planning

According to vendor technical datasheets, PF-4 (58-70) lyophilized powder is stable for up to 36 months when stored desiccated at -20°C [1]. Once reconstituted in solution, it should be stored at -20°C and used within 1 month to prevent loss of potency [1]. These stability metrics are comparable to those of other synthetic peptides of similar size and composition, ensuring reliable long-term storage for research applications.

Peptide stability Lyophilization Storage conditions

Optimal Experimental and Industrial Use Cases for Platelet Factor 4 (58-70), human Based on Differentiated Activity Profile


Studying Weak Heparin-Binding Interactions in the Absence of High-Affinity Binding

Researchers requiring a heparin-binding peptide with reduced affinity can employ PF-4 (58-70) as a model ligand. Its elution at 0.2–0.5 M NaCl from heparin-agarose [1] contrasts sharply with intact PF-4 (1.4 M NaCl), enabling investigations of low-affinity glycosaminoglycan interactions without the confounding effects of strong binding. This is particularly relevant for studying the electrostatic contributions of lysine-rich motifs to heparin recognition.

Investigating Mast Cell Activation and Histamine Release Pathways

PF-4 (58-70) is the peptide of choice for experiments focused on PF-4-mediated histamine release. Its ability to induce rapid (<30 seconds) and dose-dependent (10⁻⁸–10⁻⁵ M) histamine release from mast cells [2] provides a defined tool for dissecting the signaling mechanisms underlying PF-4's pro-inflammatory functions, without interference from anti-angiogenic or high-affinity heparin-binding activities.

Selective Probing of Immunoregulatory Functions Independent of Angiogenesis

For studies aiming to understand PF-4's role in alleviating immunosuppression, the 58-70 fragment offers a unique advantage: it retains the immunoregulatory activity of full-length PF-4 [3] while lacking the anti-angiogenic effects observed with longer fragments like PF-4 (47-70) [4]. This selectivity allows researchers to attribute observed immunological effects specifically to the C-terminal heparin-binding domain, excluding contributions from the anti-angiogenic region.

Negative Control in Angiogenesis and Heparin-Binding Assays

Given its inability to inhibit FGF-2 or VEGF function in angiogenesis assays [4] and its weak heparin binding [1], PF-4 (58-70) serves as an ideal negative control in experiments designed to validate the anti-angiogenic activity of longer PF-4 fragments or full-length protein. This application is critical for establishing assay specificity and confirming that observed effects are not due to non-specific peptide interactions.

Technical Documentation Hub

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